methyl (2R)-2,3-dihydroxy-2-methylpropanoate
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Overview
Description
Methyl (2R)-2,3-dihydroxy-2-methylpropanoate is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two hydroxyl groups and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2,3-dihydroxy-2-methylpropanoate typically involves the esterification of (2R)-2,3-dihydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols, which can further undergo various transformations.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
Methyl (2R)-2,3-dihydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its use as a building block for drug development.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2R)-2,3-dihydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the ester functional group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Methyl (2R)-2,3-dihydroxybutanoate: Similar structure but with an additional carbon in the backbone.
Methyl (2R)-2,3-dihydroxy-2-phenylpropanoate: Contains a phenyl group, adding aromatic properties.
Methyl (2R)-2,3-dihydroxy-2-ethylpropanoate: Contains an ethyl group, influencing its reactivity and solubility.
Uniqueness: Methyl (2R)-2,3-dihydroxy-2-methylpropanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Properties
CAS No. |
147501-89-1 |
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Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
methyl (2R)-2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H10O4/c1-5(8,3-6)4(7)9-2/h6,8H,3H2,1-2H3/t5-/m1/s1 |
InChI Key |
LDZHNDDCTKHCFG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@](CO)(C(=O)OC)O |
Canonical SMILES |
CC(CO)(C(=O)OC)O |
Origin of Product |
United States |
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